molecular formula C18H21N5O B6022200 3-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B6022200
M. Wt: 323.4 g/mol
InChI Key: FELKRIVGYPOGKE-VXLYETTFSA-N
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Description

3-tert-butyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, while pyrazole derivatives are often used in medicinal chemistry due to their diverse pharmacological properties .

Preparation Methods

The synthesis of 3-tert-butyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method starts with the preparation of the indole derivative, followed by the formation of the pyrazole ring. The final step involves the condensation of the two moieties under specific reaction conditions . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-tert-butyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its pharmacological properties.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the indole moiety can interact with various receptors in the body, while the pyrazole ring can inhibit certain enzymes. These interactions lead to the compound’s observed biological activities .

Comparison with Similar Compounds

  • 3-tert-butyl-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
  • tert-Butyl carbamate
  • Indole-3-acetic acid

Properties

IUPAC Name

5-tert-butyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-11-13(12-7-5-6-8-14(12)20-11)10-19-23-17(24)15-9-16(22-21-15)18(2,3)4/h5-10,20H,1-4H3,(H,21,22)(H,23,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELKRIVGYPOGKE-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=NNC(=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=NNC(=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320833
Record name 5-tert-butyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666249
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1285532-84-4
Record name 5-tert-butyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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